molecular formula C26H28N3+ B1237680 Pyrvinium CAS No. 7187-62-4

Pyrvinium

Cat. No. B1237680
CAS RN: 7187-62-4
M. Wt: 382.5 g/mol
InChI Key: QMHSXPLYMTVAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrvinium is a quinolinium ion that is 1-methylquinolinium substituted by dimethylamino group at position 6 and a (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl at position 2. It is a anthelminthic drug active against pinworms. The salts of pyrvinium can also be used as anticancer agents. It has a role as an antineoplastic agent and an anthelminthic drug.
Pyrvinium, also known as molevac or pyrcon, belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond. Pyrvinium is considered to be a practically insoluble (in water) and relatively neutral molecule.
Pyrvinium is an anthelmintic effective for pinworms. Several forms of pyrvinium have been prepared with variable counter anions, such as halides, tosylate, triflate and pamoate. Pyrvinum's anti-cancer properties are currently under investigation.

Scientific Research Applications

Anti-Cancer Properties

Pyrvinium, known for its anthelmintic properties, has shown considerable promise as an anti-cancer molecule. Its effectiveness against various human cancers, both in vitro and in vivo, stems from mechanisms like inhibition of mitochondrial function, the WNT pathway, and cancer stem cell renewal. Despite substantial evidence of its efficacy in treating human cancers, its repurposing for cancer treatment faces challenges (Schultz & Nevler, 2022).

Pyrvinium's novel activity in tumor therapy, demonstrated in cancer models including colon, breast, lung, prostate cancer, and some hematological malignancies, is attributed to mechanisms such as energy and autophagy depletion and inhibition of Akt and Wnt-β-catenin-dependent pathways. It also exhibits potent anti-cancer stem cell activity (Momtazi-Borojeni et al., 2018).

DNA Fluorescence and Binding Properties

Pyrvinium shows intriguing fluorescence emission and DNA binding properties. In dilute aqueous solutions, it induces bright yellow fluorescence in DNA, suggesting the minor groove of adenine-thymine DNA regions as a specific binding site. This property makes pyrvinium a useful tool in biological research, particularly in DNA studies (Stockert et al., 1991).

Mechanistic Investigation in Androgen Receptor Inhibition

Pyrvinium is identified as a small molecule inhibitor of the androgen receptor (AR) DNA-binding domain, with implications in treating castration-resistant prostate cancer. The specific interaction between pyrvinium and AR DNA-binding domain complex and its impact on AR transcriptional activity has been a focus of recent research (Pal et al., 2019).

Wnt Signaling Inhibition and Tissue Repair

The inhibition of Wnt signaling by pyrvinium has implications in tissue repair and post-myocardial infarction cardiac remodeling. Its effect on enhancing granulation tissue and promoting angiogenesis, as well as its impact on myocardial repair and regeneration, are areas of active investigation (Saraswati et al., 2010).

Role in Integrated Stress Response and Mitochondrial Function

Pyrvinium's effect on myeloid leukemia cells involves triggering an integrated stress response and modulating mitochondrial function. This mechanism underlines its anti-tumor activity and opens new avenues for research in cancer therapeutics (Fu et al., 2021).

Genotoxicity Studies

Studies on pyrvinium's genotoxicity, particularly in the context of its therapeutic use in the colon, have been conducted to understand its safety profile. This research is crucial for evaluating the drug's broader clinical applications (Goldberg, 1984).

Stem Cell Research

Pyrvinium has been identified as a potent Wnt inhibitor with significant implications in mesenchymal stem cell (MSC) research. It enhances MSC proliferation while inhibiting lineage commitment, thus potentially improving the clinical efficacy of MSC therapy (Saraswati et al., 2012).

properties

CAS RN

7187-62-4

Product Name

Pyrvinium

Molecular Formula

C26H28N3+

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine

InChI

InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1

InChI Key

QMHSXPLYMTVAMK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Color/Form

DEEP-RED CRYSTALLINE SOLID

Other CAS RN

7187-62-4

Related CAS

3546-41-6 (pamoate[2:1])
35648-29-4 (iodide)

shelf_life

STABLE TO HEAT, LIGHT & AIR /PAMOATE/

synonyms

Molevac
Pamoxan
Povanyl
Pyrcon
pyrvinium
pyrvinium iodide
pyrvinium monohydroxide
pyrvinium pamoate
pyrvinium pamoate (2:1)
Vankin
Vanquin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrvinium
Reactant of Route 2
Reactant of Route 2
Pyrvinium
Reactant of Route 3
Reactant of Route 3
Pyrvinium
Reactant of Route 4
Reactant of Route 4
Pyrvinium
Reactant of Route 5
Reactant of Route 5
Pyrvinium
Reactant of Route 6
Reactant of Route 6
Pyrvinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.